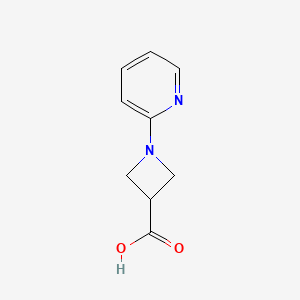

1-(Pyridin-2-yl)azetidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-pyridin-2-ylazetidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-9(13)7-5-11(6-7)8-3-1-2-4-10-8/h1-4,7H,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOIMDRICSWPLLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=CC=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(pyridin-2-yl)azetidine-3-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(pyridin-2-yl)azetidine-3-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug discovery. The guide details a robust synthetic pathway, encompassing a palladium-catalyzed Buchwald-Hartwig amination followed by ester hydrolysis. Furthermore, it offers a thorough characterization protocol, including predicted ¹H NMR, ¹³C NMR, and mass spectrometry data, to ensure the unambiguous identification and quality assessment of the final compound. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and utilize this valuable molecular scaffold.

Introduction: The Significance of the Azetidine Moiety in Modern Drug Discovery

Azetidines are four-membered nitrogen-containing heterocyclic compounds that have emerged as privileged scaffolds in medicinal chemistry. Their inherent ring strain and unique three-dimensional geometry offer a distinct advantage in the design of novel therapeutic agents. The incorporation of an azetidine ring can significantly influence the physicochemical properties of a molecule, such as solubility, metabolic stability, and lipophilicity, often leading to improved pharmacokinetic profiles.

The specific target of this guide, 1-(pyridin-2-yl)azetidine-3-carboxylic acid, combines the favorable properties of the azetidine core with the versatile coordination and hydrogen bonding capabilities of the pyridine ring. This unique combination makes it an attractive building block for the synthesis of a wide array of compounds with potential applications in various therapeutic areas. The carboxylic acid functionality provides a convenient handle for further chemical modifications, allowing for its incorporation into larger and more complex molecular architectures.

This guide will provide a detailed, step-by-step methodology for the synthesis and characterization of this important molecule, empowering researchers to confidently produce and validate this key building block for their drug discovery programs.

Synthetic Pathway: A Two-Step Approach

The synthesis of 1-(pyridin-2-yl)azetidine-3-carboxylic acid is most effectively achieved through a two-step process, commencing with the N-arylation of an azetidine-3-carboxylate ester, followed by the hydrolysis of the ester to yield the desired carboxylic acid. The key transformation in this sequence is the palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile method for the formation of carbon-nitrogen bonds.

Figure 1: Overall synthetic workflow for 1-(pyridin-2-yl)azetidine-3-carboxylic acid.

Step 1: Buchwald-Hartwig N-Arylation of Ethyl azetidine-3-carboxylate

The initial step involves the coupling of ethyl azetidine-3-carboxylate with 2-bromopyridine using a palladium catalyst and a suitable phosphine ligand. The Buchwald-Hartwig amination is well-suited for this transformation due to its high functional group tolerance and broad substrate scope.[1][2]

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (palladium catalyst), a suitable phosphine ligand (e.g., BINAP or Xantphos), and a base (e.g., sodium tert-butoxide or cesium carbonate).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Reagent Addition: Add anhydrous toluene as the solvent, followed by ethyl azetidine-3-carboxylate and 2-bromopyridine.

-

Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure ethyl 1-(pyridin-2-yl)azetidine-3-carboxylate.

Table 1: Reagents and Conditions for Buchwald-Hartwig N-Arylation

| Reagent/Parameter | Recommended | Molar Equiv. |

| Ethyl azetidine-3-carboxylate | - | 1.0 |

| 2-Bromopyridine | - | 1.1 |

| Palladium Catalyst | Pd₂(dba)₃ | 0.01-0.05 |

| Ligand | BINAP or Xantphos | 0.02-0.10 |

| Base | Sodium tert-butoxide | 1.5-2.0 |

| Solvent | Anhydrous Toluene | - |

| Temperature | 80-110 °C | - |

| Reaction Time | 4-24 hours | - |

Step 2: Hydrolysis of Ethyl 1-(pyridin-2-yl)azetidine-3-carboxylate

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions using an aqueous solution of a strong base like lithium hydroxide or sodium hydroxide.

Reaction Scheme:

Experimental Protocol:

-

Dissolution: Dissolve ethyl 1-(pyridin-2-yl)azetidine-3-carboxylate in a suitable solvent mixture (e.g., THF/water or methanol/water).

-

Base Addition: Add an aqueous solution of a strong base (e.g., lithium hydroxide or sodium hydroxide).

-

Reaction Conditions: Stir the reaction mixture at room temperature until the hydrolysis is complete (monitor by TLC or LC-MS).

-

Neutralization: Carefully acidify the reaction mixture to a pH of approximately 3-4 with a suitable acid (e.g., 1M HCl).

-

Extraction: Extract the product with an organic solvent (e.g., a mixture of dichloromethane and isopropanol).

-

Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 1-(pyridin-2-yl)azetidine-3-carboxylic acid.

Table 2: Reagents and Conditions for Ester Hydrolysis

| Reagent/Parameter | Recommended | Molar Equiv. |

| Ethyl 1-(pyridin-2-yl)azetidine-3-carboxylate | - | 1.0 |

| Base | Lithium Hydroxide | 2.0-3.0 |

| Solvent | THF/Water or Methanol/Water | - |

| Temperature | Room Temperature | - |

| Reaction Time | 2-12 hours | - |

Characterization of 1-(pyridin-2-yl)azetidine-3-carboxylic acid

Thorough characterization is essential to confirm the identity and purity of the synthesized 1-(pyridin-2-yl)azetidine-3-carboxylic acid. The following section outlines the expected results from key analytical techniques.

Figure 2: Workflow for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts for 1-(pyridin-2-yl)azetidine-3-carboxylic acid are presented below.

Table 3: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H-6 | ~8.10 | dd | J = 5.0, 1.0 |

| Pyridine H-4 | ~7.60 | ddd | J = 8.5, 7.5, 2.0 |

| Pyridine H-3 | ~6.80 | d | J = 8.5 |

| Pyridine H-5 | ~6.60 | dd | J = 7.0, 5.0 |

| Azetidine CH₂ | ~4.20 | t | J = 8.0 |

| Azetidine CH | ~3.80 | m | - |

| Azetidine CH₂ | ~3.60 | t | J = 8.0 |

| COOH | ~12.50 | br s | - |

Table 4: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Carbon | Predicted Chemical Shift (ppm) |

| COOH | ~174.0 |

| Pyridine C-2 | ~158.0 |

| Pyridine C-6 | ~148.0 |

| Pyridine C-4 | ~138.0 |

| Pyridine C-3 | ~112.0 |

| Pyridine C-5 | ~107.0 |

| Azetidine CH₂ | ~55.0 |

| Azetidine CH | ~35.0 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 1-(pyridin-2-yl)azetidine-3-carboxylic acid, electrospray ionization (ESI) in positive ion mode is a suitable technique.

Expected Results:

-

Molecular Ion Peak: [M+H]⁺ at m/z = 179.0764 (calculated for C₉H₁₁N₂O₂⁺).

-

Key Fragmentation: Loss of the carboxylic acid group (-COOH) leading to a fragment at m/z = 134.0815. Further fragmentation of the pyridine and azetidine rings may also be observed.

Conclusion

This technical guide has outlined a reliable and well-documented approach for the synthesis and characterization of 1-(pyridin-2-yl)azetidine-3-carboxylic acid. The described two-step synthesis, centered around a Buchwald-Hartwig N-arylation, offers a practical route to this valuable building block. The detailed characterization data provides a benchmark for researchers to confirm the identity and purity of their synthesized material. The methodologies and data presented herein are intended to facilitate the work of scientists engaged in the design and development of novel therapeutics, enabling them to leverage the unique properties of the 1-(pyridin-2-yl)azetidine scaffold in their research endeavors.

References

-

Singh, G. S.; D'hooghe, M.; De Kimpe, N. Azetidines, Azetines, and Azetes. In Comprehensive Organic Synthesis II; Elsevier, 2014; pp 1152–1213. URL: [Link]

-

Surry, D. S.; Buchwald, S. L. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008 , 47 (34), 6338–6361. URL: [Link]

-

Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Acc. Chem. Res.2008 , 41 (11), 1534–1544. URL: [Link]

-

He, Y.; Hartwig, J. F. Palladium-Catalyzed Arylation of Azetidine. Org. Lett.2014 , 16 (19), 5096–5099. URL: [Link]

-

Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons, 2005. URL: [Link]

Sources

Foreword: The Imperative of Physicochemical Profiling in Modern Drug Discovery

An In-Depth Technical Guide to the Physicochemical Characterization of 1-(pyridin-2-yl)azetidine-3-carboxylic Acid

In the landscape of contemporary drug discovery, the adage "fail fast, fail cheap" has never been more relevant. A significant driver of late-stage attrition is the suboptimal physicochemical properties of drug candidates, leading to poor pharmacokinetic profiles and unforeseen toxicities.[1] The thorough characterization of a molecule's fundamental properties is not merely a preliminary step but a foundational pillar of successful drug development. It allows researchers to predict a compound's behavior in complex biological systems, thereby guiding rational drug design and lead optimization.[2][3]

This guide focuses on 1-(pyridin-2-yl)azetidine-3-carboxylic acid , a novel heterocyclic compound featuring a constrained azetidine scaffold, a basic pyridine moiety, and an acidic carboxylic acid group. While specific experimental data for this exact molecule is not yet prevalent in public literature, its structural motifs suggest significant potential in medicinal chemistry. Azetidine carboxylic acids are valuable building blocks for biologically active compounds and peptides.[4] This document serves as a comprehensive technical framework for researchers, outlining the critical physicochemical properties to be determined, the robust experimental methodologies for their measurement, and the expert interpretation of the resulting data. We will proceed from a predictive standpoint to establish a robust, self-validating experimental plan for its complete characterization.

Molecular Overview and Predicted Physicochemical Profile

A molecule's structure dictates its properties. The subject compound, 1-(pyridin-2-yl)azetidine-3-carboxylic acid, is a small molecule with several key features that will influence its behavior.

The molecular weight is well under the 500 Da threshold often cited in guidelines for oral bioavailability, suggesting size is not an initial liability.[6] The molecule possesses both a carboxylic acid (acidic) and two nitrogen atoms (the pyridine and the azetidine ring nitrogens, which are basic). This amphoteric nature makes its ionization state highly dependent on pH, which will profoundly impact its lipophilicity and solubility.

A comprehensive understanding begins with a predicted profile, which serves to guide experimental design. While computational models provide valuable estimates, they must be confirmed by empirical data.[7]

Table 1: Predicted Physicochemical Properties of 1-(pyridin-2-yl)azetidine-3-carboxylic Acid

| Property | Predicted Value Range | Significance in Drug Discovery |

| pKa₁ (Carboxylic Acid) | 2.5 - 4.5 | Determines the pH at which the acidic group loses a proton. Influences solubility and interaction with basic residues in protein targets.[8] |

| pKa₂ (Pyridine Nitrogen) | 4.5 - 6.0 | Governs the protonation state of the pyridine ring. Critical for solubility, cell permeability, and potential off-target interactions (e.g., hERG). |

| pKa₃ (Azetidine Nitrogen) | 7.5 - 9.5 | The azetidine nitrogen's basicity is also key. The relative basicity of the two nitrogens will determine the primary site of protonation. |

| logP (Octanol/Water) | 0.5 - 2.0 | A measure of the lipophilicity of the neutral species. A balanced logP is crucial for membrane permeability and avoiding issues like metabolic instability or toxicity associated with high lipophilicity.[2][9] |

| logD at pH 7.4 | -1.0 to 1.0 | Represents the effective lipophilicity at physiological pH, accounting for all ionic species. This is a more accurate predictor of in vivo behavior than logP for ionizable molecules.[10][11] |

| Aqueous Solubility | > 100 µM | Essential for achieving sufficient concentration for biological assays and ensuring adequate bioavailability for oral administration.[7][12] |

Experimental Determination of Ionization Constants (pKa)

Expertise & Experience: For a molecule with multiple ionizable centers, determining the pKa values is the most critical first step. These values dictate which species (cationic, anionic, neutral, zwitterionic) predominates at a given pH, which in turn controls solubility, lipophilicity, and target engagement. Potentiometric titration is a robust and direct method for this purpose.

Protocol: Potentiometric Titration for pKa Determination

This protocol is designed to be self-validating through the use of standards and rigorous system checks.

A. Instrumentation and Reagents:

-

Automated Potentiometric Titrator with a high-precision burette.

-

Calibrated pH electrode.

-

Jacketed titration vessel with temperature control (25 °C).

-

Stirrer and stir bar.

-

Argon or Nitrogen gas supply.

-

Reagents: 1-(pyridin-2-yl)azetidine-3-carboxylic acid (solid, >98% purity), 0.1 M HCl (standardized), 0.1 M KOH (standardized, carbonate-free), 0.15 M KCl (for ionic strength adjustment), Deionized water (>18 MΩ·cm).

B. Step-by-Step Methodology:

-

System Calibration: Calibrate the pH electrode using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at 25 °C.

-

Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve it in 50 mL of 0.15 M KCl solution in the titration vessel. The KCl maintains a constant ionic strength.

-

Acidic Titration: Blanket the solution with inert gas to prevent CO₂ absorption. Titrate the solution with standardized 0.1 M HCl to a pH of ~2.0 to ensure all basic groups are protonated.

-

Basic Titration: Titrate the acidified solution with standardized 0.1 M KOH. Add the titrant in small, precise increments (e.g., 0.01 mL) and record the pH after each addition, allowing the reading to stabilize. Continue the titration to a pH of ~12.0.

-

Data Analysis: Plot the pH versus the volume of KOH added. The pKa values are determined from the half-equivalence points on the titration curve. Specialized software can be used to calculate the pKa values by fitting the data to the appropriate Henderson-Hasselbalch model for a polyprotic system. Multiple titrations should be performed to ensure reproducibility.[13]

Trustworthiness: The use of standardized titrants, a calibrated electrode, temperature control, and an inert atmosphere ensures the accuracy and reliability of the measurement. Running a known standard (e.g., L-histidine) with multiple pKa values can further validate the system's performance.

Diagram: Workflow for pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Experimental Determination of Lipophilicity (logP & logD)

Expertise & Experience: Lipophilicity is a key determinant of a drug's ADME properties.[9] For an ionizable molecule like ours, it's crucial to measure the distribution coefficient (logD) at physiological pH (7.4), as this reflects the partitioning of all species in equilibrium. The shake-flask method, while low-throughput, remains the "gold standard" for its accuracy.[10][14]

Protocol: Shake-Flask Method for logD₇.₄ Determination

This protocol ensures equilibrium is reached and minimizes common sources of error like emulsion formation or phase contamination.

A. Instrumentation and Reagents:

-

HPLC system with a UV detector.

-

Analytical balance.

-

Vortex mixer and orbital shaker.

-

Centrifuge.

-

Glass vials with PTFE-lined caps.

-

Reagents: 1-(pyridin-2-yl)azetidine-3-carboxylic acid, 1-Octanol (HPLC grade, pre-saturated with buffer), Phosphate-buffered saline (PBS, pH 7.4, pre-saturated with 1-octanol), DMSO (for stock solution).

B. Step-by-Step Methodology:

-

Phase Pre-saturation: Vigorously mix equal volumes of 1-octanol and pH 7.4 PBS for 24 hours. Allow the layers to separate completely before use. This critical step ensures that the partitioning measurement is not skewed by the mutual solubility of the two phases.[11]

-

Stock Solution Preparation: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).

-

Partitioning Experiment:

-

In a glass vial, add 1 mL of the pre-saturated PBS (pH 7.4).

-

Add 1 mL of the pre-saturated 1-octanol.

-

Spike with a small volume (e.g., 10 µL) of the DMSO stock solution to achieve a final concentration that is detectable by HPLC but below the solubility limit in either phase.

-

-

Equilibration: Cap the vial tightly and shake on an orbital shaker at a controlled temperature (25 °C) for at least 4 hours to ensure equilibrium is reached. Some compounds may require longer times.

-

Phase Separation: Centrifuge the vial at >2000 x g for 15 minutes to cleanly separate the aqueous and octanol phases.

-

Quantification:

-

Carefully remove an aliquot from the center of each phase, avoiding the interface.

-

Prepare a standard curve for the compound using the HPLC method.

-

Determine the concentration of the compound in both the aqueous ([C]aq) and octanol ([C]oct) phases by HPLC-UV.

-

-

Calculation: Calculate logD₇.₄ using the formula: logD₇.₄ = log₁₀([C]oct / [C]aq) The experiment should be performed in triplicate.

Trustworthiness: Pre-saturation of solvents, rigorous equilibration, and clean phase separation by centrifugation are essential for accuracy. The HPLC quantification against a standard curve ensures reliable concentration measurements.[14]

Diagram: Workflow for logD Determination

Caption: Shake-flask workflow for experimental logD determination.

Experimental Determination of Aqueous Solubility

Expertise & Experience: Solubility is a critical factor for both in vitro assay performance and in vivo bioavailability.[12] It's important to distinguish between kinetic and thermodynamic solubility. Kinetic solubility is often measured in high-throughput screening from a DMSO stock, but it can overestimate the true solubility.[15][16] For lead optimization, a thermodynamic solubility measurement, which reflects a true equilibrium state, is required.[17]

Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol determines the equilibrium solubility of the solid compound, providing the most accurate and relevant value for formulation and development.

A. Instrumentation and Reagents:

-

HPLC system with a UV detector or LC-MS/MS for higher sensitivity.

-

Thermostatted orbital shaker.

-

Centrifuge and/or filtration device (e.g., 96-well filter plates, 0.45 µm).

-

pH meter.

-

Reagents: 1-(pyridin-2-yl)azetidine-3-carboxylic acid (solid), buffer solutions at various pH values (e.g., pH 2.0, 5.0, 7.4).

B. Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to vials containing the desired aqueous buffer (e.g., pH 7.4 PBS). The presence of visible solid material at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a thermostatted shaker (e.g., 25 °C or 37 °C) for at least 24 hours. This extended incubation is necessary to allow the solution to reach equilibrium with the most stable crystalline form of the solid.[12]

-

pH Measurement: After equilibration, measure the final pH of the slurry to ensure it has not shifted significantly.

-

Separation of Solid:

-

Filter the slurry using a low-binding filter (e.g., PVDF) to remove all undissolved solid.

-

Alternatively, centrifuge the slurry at high speed and carefully collect the supernatant.

-

-

Quantification:

-

Prepare a standard curve for the compound.

-

Dilute the clear filtrate/supernatant into a suitable analysis solvent and quantify the concentration using a validated HPLC-UV or LC-MS/MS method.[18]

-

-

Reporting: The resulting concentration is the thermodynamic solubility at that specific pH and temperature. The experiment should be repeated to confirm the result.

Trustworthiness: The key to a reliable thermodynamic solubility measurement is ensuring an excess of solid is present throughout the extended equilibration period. Verifying the final pH and using a validated analytical method for quantification are essential for self-validation.

Diagram: Logic of Solubility Measurement

Caption: Contrasting kinetic and thermodynamic solubility workflows.

Synthesis and Interpretation of Data

The true power of this analysis lies in integrating the individual data points. The measured pKa values will allow for the construction of a species distribution plot, showing the percentage of cationic, anionic, neutral, and zwitterionic forms as a function of pH. This plot is invaluable for interpreting the pH-dependent profiles of logD and solubility.

For 1-(pyridin-2-yl)azetidine-3-carboxylic acid, we can anticipate a "U-shaped" solubility profile. At low pH, the protonated (cationic) form will dominate, likely leading to high solubility. At high pH, the deprotonated (anionic) form will dominate, also enhancing solubility. The lowest solubility will likely occur at or near the isoelectric point (pI), where the neutral or zwitterionic form is most prevalent. Understanding this profile is critical for predicting absorption in the gastrointestinal tract and for developing suitable formulations.

Conclusion

The physicochemical characterization of a novel entity like 1-(pyridin-2-yl)azetidine-3-carboxylic acid is a cornerstone of its progression as a potential drug candidate. While predictive tools offer a starting point, the rigorous, empirical determination of key properties—pKa, logD, and thermodynamic solubility—is non-negotiable. The self-validating protocols outlined in this guide provide a robust framework for obtaining high-quality, reliable data. This data forms the essential foundation upon which all subsequent biological, pharmacokinetic, and toxicological studies are built, ultimately enabling informed, data-driven decisions in the complex journey of drug discovery.

References

- Importance of Physicochemical Properties In Drug Discovery. (2015).

-

Mavromoustakos, T., Durdagi, S., & Papadopoulos, M. G. (2011). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Current Topics in Medicinal Chemistry, 11(7), 773-788. [Link]

- Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes.

-

Borysov, A. (2024). LogP / LogD shake-flask method. Protocols.io. [Link]

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine Website.

- LookChem. (2023). What are the physicochemical properties of drug? LookChem Website.

- Cambridge MedChem Consulting. (n.d.). LogP/D. Cambridge MedChem Consulting Website.

-

Sousa, M., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

- BioDuro. (n.d.). ADME Solubility Assay. BioDuro Website.

-

Borysov, A. (2021). LogP / LogD shake-flask method v1. ResearchGate. [Link]

-

ResearchGate. (2015). Determination of pKa values of basic new drug substances by CE. ResearchGate. [Link]

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. WuXi AppTec Website.

-

Manallack, D. T., et al. (2013). The significance of pKa in drug discovery and development. IDEAS/RePEc. [Link]

-

Kou, D., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

- Creative Biolabs. (n.d.). Solubility Assessment Service.

-

Liang, G., et al. (2005). pH indicator titration: a novel fast pKa determination method. Journal of Pharmaceutical and Biomedical Analysis, 39(5), 938-943. [Link]

-

ResearchGate. (2015). Plot of experimental versus literature pKa's values for the compounds under study. ResearchGate. [Link]

- Al-Ghanim, A. M. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 6(4), 693-706.

-

Appretech Scientific Limited. (n.d.). 1-(pyridin-2-yl)azetidine-3-carboxylic acid. Appretech Website. [Link]

-

National Center for Biotechnology Information. (n.d.). Azetidinecarboxylic Acid. PubChem Compound Database. [Link]

-

Bak, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(14), 5393. [Link]

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are the physicochemical properties of drug? [lookchem.com]

- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates [mdpi.com]

- 5. appretech.com [appretech.com]

- 6. fiveable.me [fiveable.me]

- 7. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 8. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development [ideas.repec.org]

- 9. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. enamine.net [enamine.net]

- 13. researchgate.net [researchgate.net]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. creative-biolabs.com [creative-biolabs.com]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Introduction: The Strategic Convergence of Privileged Scaffolds in Drug Discovery

An In-depth Technical Guide to the Biological Activity of Novel Pyridinyl Azetidine Carboxylic Acids

In the landscape of modern medicinal chemistry, the azetidine ring and the pyridine nucleus represent two of the most potent and versatile structural motifs. The azetidine ring, a four-membered saturated heterocycle, offers a unique combination of structural rigidity and stability, making it a "privileged scaffold" capable of fine-tuning the pharmacological properties of bioactive molecules. Its presence in approved drugs like the calcium channel blocker azelnidipine and the MEK1/2 inhibitor cobimetinib underscores its value.[1][2] Simultaneously, the pyridine ring is the second most common nitrogen heterocycle found in FDA-approved drugs, celebrated for its ability to engage in hydrogen bonding and π-stacking interactions, and its diverse biological activities, including antitumor and anti-inflammatory effects.[3]

The strategic fusion of these two scaffolds into pyridinyl azetidine carboxylic acids creates a novel chemical space brimming with therapeutic potential. These hybrid molecules are designed to leverage the conformational constraints of the azetidine ring to present the pyridine moiety in a well-defined orientation for optimal target engagement. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of this promising class of compounds, grounded in established scientific principles and methodologies.

Part 1: Synthetic Strategies for Pyridinyl Azetidine Carboxylic Acids

The synthesis of these target molecules is a multi-step process that first involves the construction of the core azetidine-2-carboxylic acid scaffold, followed by the strategic introduction of the pyridinyl group.

Synthesis of the Azetidine-2-Carboxylic Acid Core

L-azetidine-2-carboxylic acid, a naturally occurring non-proteinogenic amino acid, serves as a common starting material.[4] Synthetic routes often begin from readily available precursors like γ-butyrolactone or α,γ-diaminobutyric acid.[4][5] A general and efficient pathway involves the intramolecular cyclization of a suitably protected γ-amino-α-halobutyric acid derivative, which can be prepared from inexpensive starting materials.[5][6]

Introduction of the Pyridinyl Moiety

Diversification is achieved by appending the pyridine ring onto the azetidine core. Two powerful methods have proven effective:

-

Suzuki-Miyaura Cross-Coupling: This reaction is ideal for creating a C-C bond between the azetidine ring and the pyridine. A brominated azetidine derivative can be coupled with a pyridinylboronic acid in the presence of a palladium catalyst to yield the desired product.[1] This method allows for significant diversity, as a wide array of substituted pyridinylboronic acids are commercially available or readily synthesized.

-

Photochemical Radical Addition: A more recent approach involves the direct photochemical reaction between an N-protected azetidine-2-carboxylic acid and a vinylpyridine.[7] This decarboxylative alkylation proceeds under mild conditions and offers a distinct route to connect the two heterocycles, expanding the synthetic toolkit.[7]

The following workflow illustrates a generalized synthetic approach.

Caption: Generalized synthetic workflow for pyridinyl azetidine carboxylic acids.

Part 2: Biological Activity and Mechanistic Insights

The biological activity of pyridinyl azetidine carboxylic acids is multifaceted. It is crucial to understand both the inherent properties of the azetidine-2-carboxylic acid (AZE) core and the targeted activities introduced by the pyridinyl substitution.

The Double-Edged Sword: Proline Mimicry and Proteotoxicity

AZE is a structural analogue of L-proline.[5] This similarity allows it to be mistakenly recognized by prolyl-tRNA synthetase and incorporated into nascent polypeptide chains during protein synthesis.[5][8][9] The substitution of a five-membered proline ring with a strained four-membered azetidine ring can lead to:

-

Protein Misfolding: Alterations in protein secondary and tertiary structure.[10]

-

Endoplasmic Reticulum (ER) Stress: Accumulation of misfolded proteins triggers the Unfolded Protein Response (UPR).[8][11][12]

-

Cellular Toxicity: Can induce pro-inflammatory and pro-apoptotic pathways, particularly in high concentrations.[10][13]

This inherent toxicity is a critical parameter to evaluate in any drug development program. The goal is to design derivatives where this non-specific toxicity is minimized while the desired targeted activity is maximized.

Caption: Mechanism of AZE-induced proteotoxic stress.

Case Study: Targeted Inhibition of STAT3

A compelling example of targeted activity is the development of azetidine amides as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3).[14][15] Constitutively active STAT3 is a key driver in many human cancers, making it a high-value therapeutic target. Pyridinyl azetidine derivatives can be designed to disrupt the STAT3 signaling pathway.

1. Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding

-

Principle: To directly measure the ability of a compound to inhibit the binding of active STAT3 protein to its consensus DNA sequence.

-

Protocol:

-

Prepare nuclear extracts from a human cancer cell line with high STAT3 activity (e.g., MDA-MB-231).

-

Pre-incubate the nuclear extract with varying concentrations of the test pyridinyl azetidine carboxylic acid derivative for 30 minutes on ice.

-

Add a radiolabeled (e.g., ³²P) double-stranded oligonucleotide probe containing the STAT3-specific binding site (hSIE probe).

-

Incubate for a further 20 minutes at room temperature to allow for protein-DNA binding.

-

Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Visualize the gel by autoradiography. A decrease in the intensity of the shifted band corresponding to the STAT3-DNA complex indicates inhibition.

-

-

Causality: This cell-free assay confirms direct target engagement by preventing the physical interaction required for STAT3 to function as a transcription factor.[14][15]

2. Cell Viability/Proliferation Assay (MTT Assay)

-

Principle: To assess the cytotoxic or cytostatic effect of the compounds on cancer cells.

-

Protocol:

-

Seed human breast cancer cells (e.g., MDA-MB-231, MDA-MB-468) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.

-

-

Causality: This assay provides a functional readout of the compound's anti-proliferative activity, which is the desired downstream consequence of STAT3 inhibition.[15]

3. Western Blot for Downstream STAT3 Targets

-

Principle: To confirm that the inhibition of STAT3 DNA-binding translates to reduced expression of STAT3 target genes involved in survival and proliferation (e.g., Bcl-xL, Cyclin D1).

-

Protocol:

-

Treat cells with the test compound at a concentration near its IC₅₀ value for 24 hours.

-

Lyse the cells and quantify the total protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3), total STAT3, Bcl-xL, Cyclin D1, and a loading control (e.g., β-actin).

-

Incubate with corresponding secondary antibodies and visualize using chemiluminescence.

-

-

Causality: A reduction in the levels of p-STAT3 and its target gene products provides mechanistic validation that the compound is acting on the intended pathway within the cell.

Part 3: Structure-Activity Relationships (SAR) and Data Analysis

Systematic modification of the pyridinyl azetidine carboxylic acid structure is key to optimizing potency, selectivity, and pharmacokinetic properties.

-

The Carboxylic Acid Motif: The free carboxylic acid is often crucial for direct target engagement, as seen in STAT3 inhibitors where it likely forms key interactions in the binding pocket.[14] However, this polar group can impede cell membrane permeability. Esterification to create prodrugs is a common and effective strategy to improve cellular activity; the ester is cleaved by intracellular esterases to release the active acid.[14][15]

-

The Azetidine Ring: The constrained nature of the azetidine linker orients the substituents in a defined vector. Modifications to the ring itself, such as substitution at the 3-position, can be explored to fine-tune this orientation and probe for additional interactions with the target protein.

-

The Pyridinyl Moiety: The position of the nitrogen atom and the substitution pattern on the pyridine ring are critical. These changes can influence the molecule's electronics, solubility, and ability to form hydrogen bonds or other interactions with the target. For example, adding electron-withdrawing or -donating groups can significantly alter biological activity.[3]

Table 1: Representative SAR Data for Pyridinyl Azetidine Carboxylic Acids as STAT3 Inhibitors

| Compound ID | R¹ (Pyridine Substitution) | R² (Acid Modification) | STAT3 EMSA IC₅₀ (µM)[14][15] | MDA-MB-231 Viability IC₅₀ (µM)[15] |

| AZP-01 | 4-Pyridinyl | -COOH | 0.52 | > 10 |

| AZP-02 | 4-Pyridinyl | -COOCH₃ (Methyl Ester) | 2.10 | 1.5 |

| AZP-03 | 3-Pyridinyl | -COOH | 1.25 | > 10 |

| AZP-04 | 2-Chloro-4-pyridinyl | -COOH | 0.38 | > 10 |

| AZP-05 | 2-Chloro-4-pyridinyl | -COOCH₃ (Methyl Ester) | 1.50 | 0.8 |

Data are hypothetical but representative of trends observed in the literature, where esterification reduces in vitro potency but improves cellular activity.[14][15]

Conclusion and Future Directions

Novel pyridinyl azetidine carboxylic acids stand at the intersection of privileged structural biology and targeted drug design. Their synthesis is achievable through robust chemical methods, and their biological activities can be systematically evaluated and optimized. The primary challenge lies in balancing the desired targeted activity against the potential for off-target toxicity stemming from the core azetidine-2-carboxylic acid's proline mimicry. Future research should focus on developing highly selective derivatives, exploring a wider range of therapeutic targets beyond STAT3, and conducting comprehensive ADME-Tox studies to identify candidates with drug-like properties. The continued exploration of this chemical class holds significant promise for the discovery of next-generation therapeutics.

References

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (n.d.). MDPI. Retrieved from [Link]

-

Mechanism of action of the toxic proline mimic azetidine 2‐carboxylic acid in plants. (2024). Plant, Cell & Environment. Retrieved from [Link]

- Žukauskaitė, A., Mangelinckx, S., & De Kimpe, N. (2011).

- Bojack, G., et al. (2023). Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors. SynOpen.

-

Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. (2011). ResearchGate. Retrieved from [Link]

-

Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. (2024). Society for Experimental Biology and John Wiley & Sons Ltd. Retrieved from [Link]

-

Gaddh, M., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 540-562. Retrieved from [Link]

-

Azetidine-2-carboxylic acid. (n.d.). Wikipedia. Retrieved from [Link]

-

Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2024). Nature Communications. Retrieved from [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

An Approach to Alkyl Azetidines for Medicinal Chemistry. (2023). ChemRxiv. Retrieved from [Link]

-

Synthesis of L -Azetidine-2-Carboxylic Acid. (2007). ResearchGate. Retrieved from [Link]

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). ACS Publications. Retrieved from [Link]

-

L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. (2023). MDPI. Retrieved from [Link]

-

Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. (2022). MDPI. Retrieved from [Link]

-

Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae. (2020). G3: Genes, Genomes, Genetics. Retrieved from [Link]

-

Biochemical characterization of azetidine carboxylic acid-resistant Chinese hamster cells. (1982). Somatic Cell Genetics. Retrieved from [Link]

-

Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. (2022). PubMed. Retrieved from [Link]

-

Direct Access to L-Azetidine-2-carboxylic Acid. (2009). ResearchGate. Retrieved from [Link]

Sources

- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Spectroscopic Analysis of 1-(pyridin-2-yl)azetidine-3-carboxylic acid: A Technical Guide

Introduction

1-(pyridin-2-yl)azetidine-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, which combines a pyridine ring and an azetidine carboxylic acid moiety, presents a unique scaffold for the design of novel therapeutic agents. The pyridine ring can engage in various biological interactions, while the strained four-membered azetidine ring provides conformational rigidity, a feature often sought in drug design to enhance binding affinity and selectivity. This guide provides an in-depth overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize and confirm the structure of this molecule.

Molecular Structure and Properties

The structural integrity and purity of 1-(pyridin-2-yl)azetidine-3-carboxylic acid are paramount for its application in research and development. The following sections detail the expected spectroscopic data and the underlying principles for their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 1-(pyridin-2-yl)azetidine-3-carboxylic acid, both ¹H and ¹³C NMR are essential for unambiguous characterization.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The expected chemical shifts are influenced by the electron-withdrawing nature of the pyridine ring and the carboxylic acid group, as well as the unique environment of the strained azetidine ring.

Predicted ¹H NMR Data (in CDCl₃ or DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.1-8.2 | d | 1H | H-6' (Pyridine) | The proton ortho to the pyridine nitrogen is typically the most deshielded. |

| ~7.5-7.6 | t | 1H | H-4' (Pyridine) | The para proton of the pyridine ring. |

| ~6.6-6.8 | d | 1H | H-3' (Pyridine) | The proton ortho to the point of attachment to the azetidine nitrogen. |

| ~6.5-6.6 | t | 1H | H-5' (Pyridine) | The meta proton of the pyridine ring. |

| ~4.2-4.4 | t | 2H | H-2, H-4 (Azetidine) | Protons on the carbons adjacent to the nitrogen are deshielded. |

| ~3.8-4.0 | t | 2H | H-2, H-4 (Azetidine) | Protons on the carbons adjacent to the nitrogen are deshielded. |

| ~3.5-3.7 | m | 1H | H-3 (Azetidine) | The methine proton at the stereocenter bearing the carboxylic acid. |

| >10 | br s | 1H | COOH | The acidic proton of the carboxylic acid often appears as a broad singlet at a high chemical shift and is exchangeable with D₂O.[2] |

Note: The exact chemical shifts and coupling constants can be influenced by the solvent and the concentration of the sample.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 1-(pyridin-2-yl)azetidine-3-carboxylic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the free induction decay (FID) with an appropriate window function and Fourier transform to obtain the spectrum. Phase and baseline correct the spectrum and integrate the signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Data (in CDCl₃ or DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~158 | C-2' (Pyridine) | The carbon of the pyridine ring attached to the azetidine nitrogen. |

| ~148 | C-6' (Pyridine) | The carbon ortho to the pyridine nitrogen. |

| ~138 | C-4' (Pyridine) | The para carbon of the pyridine ring. |

| ~112 | C-3' (Pyridine) | The carbon ortho to the point of attachment to the azetidine nitrogen. |

| ~107 | C-5' (Pyridine) | The meta carbon of the pyridine ring. |

| ~50 | C-2, C-4 (Azetidine) | The carbons of the azetidine ring adjacent to the nitrogen. |

| ~35 | C-3 (Azetidine) | The methine carbon of the azetidine ring. |

Note: The chemical shifts of substituted pyridines can be predicted using incremental methods.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch of the carboxylic acid.[4] |

| 1710-1760 | Strong | C=O stretch of the carboxylic acid.[4] |

| 1590-1610 | Medium | C=N and C=C stretching of the pyridine ring. |

| 1450-1500 | Medium | C=C stretching of the pyridine ring. |

| 1200-1300 | Strong | C-N stretching of the azetidine and pyridine rings. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity.

Expected Mass Spectrometry Data

-

Molecular Ion (M⁺): m/z = 178.19

-

Major Fragmentation Pathways: The fragmentation of 2-substituted pyridines is often influenced by the ring nitrogen.[5] Common fragmentation patterns for pyridine derivatives include the loss of HCN.[6] For 1-(pyridin-2-yl)azetidine-3-carboxylic acid, key fragmentations would likely involve the loss of the carboxylic acid group and cleavage of the azetidine ring.

Plausible Fragmentation Pathway

Caption: Plausible ESI-MS fragmentation of the parent molecule.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile.

-

Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to generate the molecular ion.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Overall Analytical Workflow

The comprehensive analysis of 1-(pyridin-2-yl)azetidine-3-carboxylic acid involves a logical sequence of spectroscopic techniques.

Caption: Analytical workflow for structural confirmation.

Conclusion

The spectroscopic analysis of 1-(pyridin-2-yl)azetidine-3-carboxylic acid requires a multi-technique approach. By combining the data from NMR, IR, and MS, a complete and unambiguous structural characterization can be achieved. This guide provides the expected data and experimental considerations to aid researchers in the synthesis, identification, and quality control of this important heterocyclic compound.

References

- Muthanna Journal of Pure Science. (2020-10-14). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine.

- The Journal of Organic Chemistry - ACS Publications. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers.

- Canadian Science Publishing. (n.d.). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides.

- ResearchGate. FT-IR Absorption Results For Azetidine Derivatives (M32-M37).

- ResearchGate. FT-IR Absorption band of 2-azetidinone derivatives (4a-j).

- CORE. a mass spectral study of - 2-pyrimidones and 2-pyrimidthiones.

- Journal of Medicinal and Chemical Sciences. (2022-06-30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.

- J-Stage. The Mass Spectra of Pyrido[2,3-d]pyrimidines.

- Benchchem. Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines.

- ResearchGate. (n.d.). Synthesized azetidine derivatives | Download Scientific Diagram.

- Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.

- ACS Publications. (n.d.). Proton magnetic resonance spectra of several 2-substituted pyridines.

- International Journal of Materials and Chemistry. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- PMC - NIH. (2021-09-30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.

- (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.

- PMC - NIH. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.

- Appretech Scientific Limited. 1-(pyridin-2-yl)azetidine-3-carboxylic acid.

- Benchchem. Spectroscopic and Structural Elucidation of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-: A Technical Guide.

- Organic Chemistry: A Tenth Edition. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives.

- PMC - NIH. Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties.

- Chemistry LibreTexts. (2024-09-30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- MDPI. (2023-09-08). Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence.

- ElectronicsAndBooks. Synthesis and Characterization of N-Arylsulfonylazetidines.

- Organic Chemistry Portal. Azetidine synthesis.

- CrystEngComm (RSC Publishing). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid.

- MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.

- ResearchGate. (2017-11-22). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria.

- Chemistry LibreTexts. (2022-09-24). 21.10: Spectroscopy of Carboxylic Acid Derivatives.

- PubMed. (1999-05-17). Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine.

- Guidechem. 3-Azetidinecarboxylic acid 36476-78-5 wiki.

- Chemistry LibreTexts. (2025-01-19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- ChemicalBook. 3-Azetidinecarboxylic acid(36476-78-5) 1H NMR spectrum.

- Abovchem. 1-(4-nitropyridin-2-yl)azetidine-3-carboxylic acid - CAS:1344154-33-1.

- MedChemExpress. L-Azetidine-2-carboxylic acid | Proline Analog.

- ResearchGate. Synthesis and MS Analysis of Thiazolium and Pyridinium Derivatives of Peptide Nucleic Acids (PNAs) and Peptides.

- MDPI. (2021-09-13). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches.

Sources

- 1. appretech.com [appretech.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

The Definitive Guide to the Structural Elucidation of 1-(Pyridin-2-yl)azetidine-3-carboxylic Acid Derivatives

A Senior Application Scientist's Perspective on Methodologies, Data Interpretation, and Best Practices for a Medicinally Significant Scaffold

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The 1-(pyridin-2-yl)azetidine-3-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, appearing in a range of biologically active molecules. Its unique three-dimensional structure, conferred by the strained azetidine ring, and the electronic properties of the pyridine moiety, make it a privileged fragment in drug design.[1] Unambiguous structural characterization of its derivatives is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of drug discovery programs. This in-depth technical guide provides a comprehensive overview of the analytical methodologies employed for the structural elucidation of this important class of compounds. We will delve into the practical applications and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, offering a holistic approach for researchers, scientists, and drug development professionals. This guide is structured to not only present protocols but to also explain the causality behind experimental choices, ensuring a thorough understanding of the structural elucidation process.

Introduction: The Significance of the 1-(Pyridin-2-yl)azetidine-3-carboxylic Acid Scaffold

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has gained significant traction in drug discovery due to its ability to impart desirable pharmacokinetic and pharmacodynamic properties.[2] When coupled with a pyridine ring, a common motif in pharmaceuticals, the resulting 1-(pyridin-2-yl)azetidine-3-carboxylic acid derivatives offer a unique combination of rigidity, polarity, and hydrogen bonding capabilities. These characteristics make them attractive for targeting a variety of biological targets, from enzymes to receptors. The carboxylic acid functionality provides a convenient handle for further chemical modification, allowing for the exploration of a vast chemical space. Given the subtlety of how structural changes can impact biological activity, a rigorous and multi-faceted approach to structural elucidation is not just recommended, but essential.

The Triad of Structural Elucidation: NMR, MS, and X-ray Crystallography

The definitive structural assignment of a 1-(pyridin-2-yl)azetidine-3-carboxylic acid derivative relies on the synergistic use of three powerful analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To delineate the connectivity and stereochemistry of the molecule in solution.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition, and to gain structural insights through fragmentation analysis.

-

X-ray Crystallography: To provide an unambiguous, three-dimensional structure of the molecule in the solid state.

The following sections will explore each of these techniques in detail, providing both theoretical context and practical, field-proven protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Landscape

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 1-(pyridin-2-yl)azetidine-3-carboxylic acid derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is crucial for a complete assignment of all proton (¹H) and carbon (¹³C) signals.

Foundational 1D NMR: ¹H and ¹³C Spectra

The initial step in the NMR analysis is the acquisition of 1D ¹H and ¹³C spectra. These provide fundamental information about the number and types of protons and carbons in the molecule.

-

¹H NMR: The proton spectrum will reveal the chemical shifts, integration (number of protons), and coupling patterns (J-coupling) for each proton. Key regions to analyze are the aromatic region for the pyridine protons and the aliphatic region for the azetidine ring protons. The diastereotopic nature of the methylene protons on the azetidine ring often leads to complex multiplets, necessitating 2D NMR for unambiguous assignment.[3]

-

¹³C NMR: The carbon spectrum indicates the number of unique carbon environments. The chemical shift of the carbonyl carbon of the carboxylic acid is a key diagnostic signal.

Advanced 2D NMR: Unraveling Complex Connectivity

For a molecule with the complexity of a 1-(pyridin-2-yl)azetidine-3-carboxylic acid derivative, 2D NMR is indispensable. The following experiments form the core of a comprehensive NMR analysis:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, allowing for the tracing of spin systems within the molecule. This is particularly useful for assigning the protons on the pyridine and azetidine rings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached (one-bond ¹H-¹³C correlation). This is the primary method for assigning the signals of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). This experiment is critical for connecting different spin systems and for assigning quaternary carbons, such as the carbonyl carbon and the carbon of the pyridine ring attached to the azetidine nitrogen.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close proximity, providing valuable information about the three-dimensional structure and stereochemistry of the molecule.

A Representative Case Study: NMR Analysis of a 1-(Pyridin-2-yl)azetidine-3-carboxylic Acid Derivative

Table 1: Representative ¹H and ¹³C NMR Data for Methyl 1-(pyridin-2-yl)azetidine-3-carboxylate

| Position | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (ppm) |

| Azetidine Ring | ||||

| 2-CH₂ | 4.40 | t | 8.0 | 58.5 |

| 3-CH | 3.80 | p | 8.0 | 45.0 |

| 4-CH₂ | 4.25 | t | 8.0 | 58.5 |

| Carboxylate | ||||

| C=O | - | - | - | 172.0 |

| OCH₃ | 3.70 | s | - | 52.5 |

| Pyridine Ring | ||||

| 3'-H | 7.55 | ddd | 8.0, 7.0, 2.0 | 138.0 |

| 4'-H | 6.70 | d | 8.0 | 112.0 |

| 5'-H | 8.20 | dd | 5.0, 2.0 | 148.0 |

| 6'-H | 6.80 | d | 7.0 | 107.0 |

Data Interpretation Workflow:

Caption: Plausible mass spectrometry fragmentation pathways.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Determine the exact mass of the molecular ion ([M+H]⁺) and compare it to the theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to gain further structural insights.

X-ray Crystallography: The Definitive Three-Dimensional Structure

While NMR provides the structure in solution and MS gives information about the molecular formula and fragmentation, X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique is invaluable for confirming the connectivity and stereochemistry, as well as for understanding intermolecular interactions in the crystal lattice.

The Importance of Single Crystals

The primary requirement for X-ray crystallography is the availability of high-quality single crystals of the compound. Growing suitable crystals can often be the most challenging part of the process.

Information Gained from a Crystal Structure

A successful crystal structure determination will provide:

-

Precise bond lengths and angles: Offering insight into the geometry of the molecule.

-

Confirmation of stereochemistry: Unambiguously defining the relative and absolute stereochemistry.

-

Details of intermolecular interactions: Revealing how the molecules pack in the solid state, which can be important for understanding physical properties like solubility and melting point.

For 1-(pyridin-2-yl)azetidine-3-carboxylic acid derivatives, a crystal structure would definitively confirm the puckering of the azetidine ring and the relative orientation of the pyridine and carboxylic acid substituents. While a crystal structure for the exact title compound is not publicly available, the structure of a related compound, N-(6-methoxy-pyridin-2-yl)-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide, provides a relevant example of a molecule containing a pyridin-2-yl moiety. [4] Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

-

Crystal Mounting: Mount a suitable single crystal on a goniometer head.

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the structure to obtain the final atomic coordinates and other crystallographic parameters.

Conclusion: An Integrated Approach to Structural Certainty

The structural elucidation of 1-(pyridin-2-yl)azetidine-3-carboxylic acid derivatives requires a multi-pronged analytical strategy. While each technique—NMR, MS, and X-ray crystallography—provides invaluable information, it is their combined application that leads to an unambiguous and comprehensive understanding of the molecular structure. As a senior application scientist, I advocate for this integrated approach as a best practice in drug discovery and development, where structural integrity is the bedrock of all subsequent research. By carefully designing experiments, meticulously interpreting the data, and understanding the strengths and limitations of each technique, researchers can confidently assign the structures of these medicinally important molecules, paving the way for the development of new and effective therapeutics.

References

-

Choudhury, M., Viswanathan, V., Timiri, A. K., Sinha, B. N., Jayaprakash, V., & Velmurugan, D. (2018). Crystal structures and Hirshfeld surface analyses of 2-[(4,6-di-amino-pyrimidin-2-yl)sulfan-yl]-N-(pyridin-2-yl)acetamide and 2-[(4,6-di-amino-pyrimidin-2-yl)sulfan-yl]-N-(pyrazin-2-yl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 74(5), 718–723. [Link]

-

Chalyk, B. A., Zhemera, A. V., Mykhailiuk, P. K., & Komarov, I. V. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(2), 833. [Link]

-

Ramani, V. C., Shah, R. D., Jotani, M. M., & Tiekink, E. R. T. (2018). N-(6-Meth-oxy-pyridin-2-yl)-1-(pyridin-2-ylmeth-yl)-1H-pyrazole-3-carboxamide: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 9), 1254–1258. [Link]

-

Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

-

Berman, H. M., McGandy, E. L., Burgner, J. W., & VanEtten, R. L. (1969). The crystal and molecular structure of L-azetidine-2-carboxylic acid. A naturally occurring homolog of proline. Journal of the American Chemical Society, 91(22), 6177–6182. [Link]

-

Uranga, C. C., Beld, J., Mrse, A., Cordova-Guerrero, I., Burkart, M. D., & Hernandez-Martinez, R. (2016). Data from mass spectrometry, NMR spectra, GC-MS of fatty acid esters produced by Lasiodiplodia theobromae. Data in Brief, 7, 1534–1543. [Link]

-

Kowalczyk, R., et al. (2023). Dataset of spectroscopic, crystallography and DFT of novel 1,2-bis[N,N'-6-(4-pyridylmethylamido)pyridyl-2-carboxyamido]butane. Data in Brief, 48, 109220. [Link]

-

ResearchGate. (n.d.). Structure of azetidine-containing compounds found in nature. [Link]

-

Ramani, V. C., Shah, R. D., Jotani, M. M., & Tiekink, E. R. T. (2018). N-(6-Meth-oxy-pyridin-2-yl)-1-(pyridin-2-ylmeth-yl)-1 H-pyrazole-3-carboxamide: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 9), 1254–1258. [Link]

-

Appretech Scientific Limited. (n.d.). 1-(pyridin-2-yl)azetidine-3-carboxylic acid. [Link]

-

Chalyk, B. A., Zhemera, A. V., Mykhailiuk, P. K., & Komarov, I. V. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(2), 833. [Link]

-

Zhang, Y., et al. (2015). Synthesis of L-Azetidine-2-Carboxylic Acid. ResearchGate. [Link]

-

Hobbs, W. J. (2018). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. [Link]

-

Wawer, I., & Dąbrowska, M. (1987). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 22(12), 2171. [Link]

-

Zhang, Z., et al. (2023). Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. Molecules, 28(13), 5171. [Link]

-

Al-Otaibi, J. S., et al. (2023). Synthesis, crystal structure, and Hirshfeld surface analysis of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 1015–1020. [Link]

-

Kurasov, D. V., et al. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules, 27(2), 527. [Link]

-

ResearchGate. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. [Link]

-

ResearchGate. (n.d.). The 2D NMR correlations of compounds 1–3. [Link]

-

ResearchGate. (n.d.). Request PDF: Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores. [Link]

-

MDPI. (n.d.). Spectroscopic Analysis of Bioactive Compounds from Latex of Calotropis gigantea L. and an Evaluation of Its Biological Activities. [Link]

Sources

- 1. Azetidines - Enamine [enamine.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry and Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold, a four-membered saturated nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged structure in contemporary medicinal chemistry.[1][2] Its unique combination of properties, including inherent ring strain, conformational rigidity, and favorable physicochemical characteristics, offers medicinal chemists a powerful tool to address key challenges in drug design.[3][4] This technical guide provides a comprehensive exploration of the azetidine motif, delving into its fundamental properties, synthetic strategies, and diverse applications in the pursuit of novel therapeutics. By synthesizing field-proven insights with technical accuracy, this guide aims to equip researchers and drug development professionals with the knowledge to effectively leverage the azetidine scaffold in their discovery programs. We will explore its role as a bioisosteric replacement, a modulator of physicochemical properties, and a key element in the design of three-dimensional molecular frameworks, supported by detailed protocols and illustrative diagrams.

The Allure of the Strained Ring: Why Azetidines?

The defining feature of the azetidine ring is its significant ring strain, estimated to be around 25.2 kcal/mol.[5] While this strain contributes to its unique reactivity, the ring is considerably more stable than its three-membered counterpart, aziridine, allowing for easier handling and broader synthetic applicability.[6] This inherent strain is not a liability but a key advantage, conferring a degree of conformational rigidity that is highly sought after in drug design.[1][3]

Conformational Constraint and Pre-organization

Unlike more flexible acyclic or larger ring systems, the puckered, non-planar conformation of the azetidine ring restricts the spatial orientation of its substituents.[7] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in enhanced binding affinity and selectivity.[4] The puckering of the ring, influenced by the nature and position of substituents, allows for the precise positioning of functional groups to optimize interactions within a binding pocket.[7]

Experimental Protocol: Conformational Analysis of 3-Substituted Azetidines via NMR Spectroscopy

Objective: To determine the time-averaged conformation of a 3-substituted azetidine derivative in solution.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified azetidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of approximately 10-20 mM.

-

¹H NMR Spectroscopy:

-

Acquire a high-resolution ¹H NMR spectrum.

-

Analyze the coupling constants (J-values) between the protons on the azetidine ring. The magnitude of the vicinal coupling constants (³J) can provide information about the dihedral angles and thus the ring pucker.

-

-

Nuclear Overhauser Effect (NOE) Spectroscopy (2D NOESY or ROESY):

-

Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations between protons.

-

The presence or absence of NOE cross-peaks between substituents and ring protons can help determine their relative spatial orientation (i.e., pseudo-axial vs. pseudo-equatorial).

-

-

Data Analysis and Interpretation:

-

Integrate the data from ¹H NMR and NOE experiments to build a model of the predominant solution-state conformation.

-

Compare the experimental data with computational models (e.g., DFT calculations) to further refine the conformational assignment.[7]

-

Physicochemical Property Modulation

The incorporation of an azetidine scaffold can significantly impact a molecule's physicochemical properties in a beneficial manner:

-

Improved Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility compared to its carbocyclic analog, cyclobutane.[8]

-

Reduced Lipophilicity: Azetidines generally exhibit lower lipophilicity (logP) compared to larger saturated heterocycles like pyrrolidine and piperidine, a desirable trait for improving pharmacokinetic profiles.[8]

-

Metabolic Stability: The strained ring system can enhance metabolic stability by shielding adjacent bonds from enzymatic degradation or by being a poor substrate for metabolic enzymes.[8]

| Property | Azetidine | Pyrrolidine | Piperidine | Cyclobutane |

| Ring Strain (kcal/mol) | ~25.2[5] | ~5.8[5] | ~0[5] | ~26.4[5] |

| pKa (of conjugate acid) | 11.29[9] | ~11.3 | ~11.2 | N/A |

| Boiling Point (°C) | 61-62[9] | 86-88 | 106 | -12.5 |

| Calculated logP | -0.1[10] | ~0.4 | ~0.8 | ~1.6 |

A comparative summary of the physicochemical properties of azetidine and related cyclic scaffolds.

The Azetidine as a Versatile Bioisostere